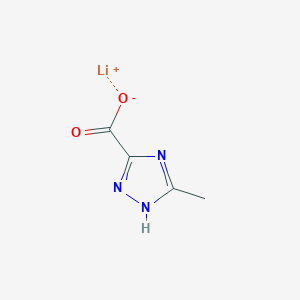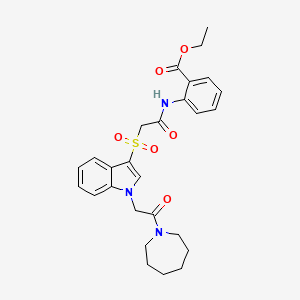
ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate" is a highly specialized organic compound with potential applications across various scientific fields. Characterized by its unique structural components, this compound encompasses functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate" typically involves multi-step reactions. One common route includes the following steps:
Formation of the Indole Core: : The indole core can be synthesized through Fischer indole synthesis.
Azepane Introduction: : The azepane ring is introduced through nucleophilic substitution.
Sulfonylation: : Sulfonyl chloride is used to introduce the sulfonyl group.
Amidation: : Reaction with ethyl ester of benzoic acid to form the amide bond.
Industrial Production Methods: Industrial production might involve:
Catalysts: : Use of specific catalysts to enhance reaction rates.
Solvents: : Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature Control: : Optimization of temperature to maximize yield and purity.
Purification: : Employing methods like crystallization, chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of reactions:
Oxidation: : It may react with strong oxidizing agents.
Reduction: : Suitable reducing conditions can reduce specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, strong acids, and bases.
Oxidation: : Produces ketones, carboxylic acids depending on the site of oxidation.
Reduction: : Produces alcohols, amines.
Substitution: : Yields various derivatives based on the substituents involved.
Scientific Research Applications
This compound finds applications in:
Chemistry: : Used as an intermediate in complex organic synthesis, especially in the synthesis of heterocyclic compounds.
Biology: : May act as a biochemical probe to study specific biological pathways.
Medicine: : Potential as a pharmaceutical intermediate, especially in developing drugs with anti-inflammatory or analgesic properties.
Industry: : Utilized in creating specialized polymers or materials with specific properties.
Mechanism of Action
The compound's effects are mediated through:
Molecular Targets: : Enzymes, receptors, or other proteins that interact specifically with its functional groups.
Pathways Involved: : Modulation of biochemical pathways, which could include enzyme inhibition or activation, receptor binding, etc.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 2-(2-(1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Ethyl 2-(2-((1-(2-(pyrrolidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Functional Groups: : The presence of the azepane ring makes it structurally unique, as compared to analogs with piperidine or pyrrolidine rings.
Chemical Reactivity: : Distinctive reactivity profile due to different ring strain and electronic effects from the azepane ring.
Applications: : Potential for unique biochemical interactions, making it valuable for specific research applications.
This detailed overview covers the essential aspects of "ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate," showcasing its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-5-7-13-22(20)28-25(31)19-37(34,35)24-17-30(23-14-8-6-12-21(23)24)18-26(32)29-15-9-3-4-10-16-29/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYSBUVZDKJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
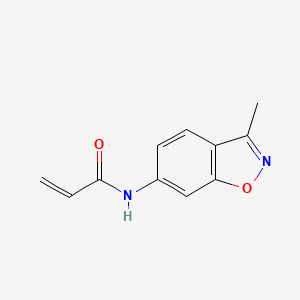

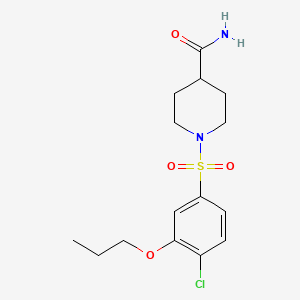
![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2994800.png)
![3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2994804.png)
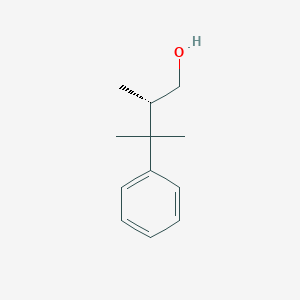
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)
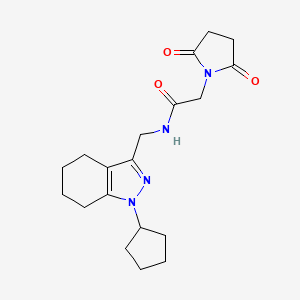
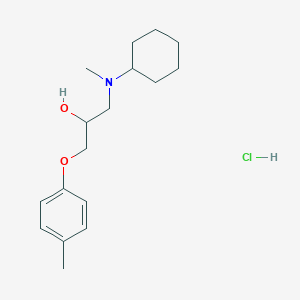
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2994810.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one](/img/structure/B2994812.png)
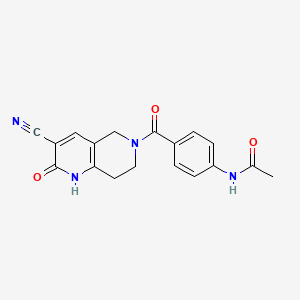
![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)
